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Ticarcillin cresyl - 59070-07-4

Ticarcillin cresyl

Catalog Number: EVT-10916952
CAS Number: 59070-07-4
Molecular Formula: C22H22N2O6S2
Molecular Weight: 474.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ticarcillin cresyl, also known as Ticarcillin cresyl sodium, is a semisynthetic antibiotic that belongs to the class of beta-lactam antibiotics. It is primarily utilized for its broad-spectrum bactericidal activity against various gram-positive and gram-negative bacteria, particularly effective against Pseudomonas aeruginosa and Stenotrophomonas maltophilia. Ticarcillin cresyl is often used in clinical settings, especially for treating serious infections caused by resistant bacterial strains.

Source

Ticarcillin cresyl is derived from Ticarcillin, which was first patented in 1963. The compound is synthesized through chemical processes involving various reagents and conditions to ensure high purity and efficacy in its applications .

Classification
  • Type: Small Molecule
  • Group: Approved, Investigational, Veterinary approved
  • Chemical Classification: Beta-lactam antibiotic
  • CAS Number: 59070-06-3
  • Molecular Formula: C22H21N2NaO6S2
  • Molecular Weight: 496.5 g/mol .
Synthesis Analysis

Methods

The synthesis of Ticarcillin cresyl sodium involves several key steps:

  1. Formation of Mixed Anhydride: The reaction starts with 3-thiophene malonic acid reacting with pivaloyl chloride in the presence of triethylamine to create a mixed anhydride.
  2. Reaction with 6-Aminopenicillanic Acid: This intermediate is then reacted with 6-aminopenicillanic acid to yield Ticarcillin cresyl sodium .

Technical Details

The synthesis typically requires stringent control over reaction conditions, including temperature and pH, to maximize yield and minimize by-products. The process may also involve purification steps such as crystallization or chromatography to isolate the final product in a usable form.

Molecular Structure Analysis

Structure

The molecular structure of Ticarcillin cresyl sodium includes a beta-lactam ring, which is crucial for its antibacterial activity. The compound can be represented by the following structural formula:

IUPAC Name sodium 2S 5R 6R 3 3 dimethyl 6 2R 3 4 methylphenoxy 3 oxo 2 thiophen 3 ylpropanoyl amino 7 oxo 4 thia 1 azabicyclo 3 2 0 heptane 2 carboxylate\text{IUPAC Name sodium 2S 5R 6R 3 3 dimethyl 6 2R 3 4 methylphenoxy 3 oxo 2 thiophen 3 ylpropanoyl amino 7 oxo 4 thia 1 azabicyclo 3 2 0 heptane 2 carboxylate}

Data

  • InChI Key: JNUHVWONFHNMHH-UVKKPQQBSA-M
  • SMILES: CC1=CC=C(C=C1)OC(=O)C(C2=CSC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]

This structure highlights the presence of functional groups that contribute to its biological activity and solubility properties .

Chemical Reactions Analysis

Reactions

Ticarcillin cresyl sodium can undergo several types of chemical reactions:

  1. Substitution Reactions: Particularly involving the beta-lactam ring, which is essential for its antibiotic function.
  2. Oxidation and Reduction: While not commonly employed in its applications, oxidation can yield oxidized derivatives, and reduction can produce reduced forms of the compound.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride.

These reactions are crucial for modifying the compound for various research applications or enhancing its therapeutic properties .

Mechanism of Action

The mechanism of action of Ticarcillin cresyl sodium primarily involves inhibiting bacterial cell wall synthesis. It achieves this by:

  1. Targeting Penicillin-Binding Proteins: These proteins are essential for cross-linking peptidoglycan layers during cell division.
  2. Inducing Cell Death: When bacteria attempt to divide without properly formed cell walls due to this inhibition, they undergo lysis and death.

This mechanism underscores the effectiveness of Ticarcillin cresyl sodium against a range of bacterial pathogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or pale-yellow powder
  • Solubility: Highly soluble in water (solubility approximately 0.0716 mg/mL)

Chemical Properties

  • pKa Values:
    • Strongest Acidic: 3.09
    • Strongest Basic: -6.3
  • Hydrogen Bonding Capacity:
    • Hydrogen Acceptors: 6
    • Hydrogen Donors: 3
  • Polar Surface Area: 124.01 Ų

These properties influence its pharmacokinetics and bioavailability, making it suitable for intravenous administration in clinical settings .

Applications

Ticarcillin cresyl sodium has several significant applications:

  1. Clinical Use: Primarily used as an injectable antibiotic for treating serious infections caused by gram-negative bacteria.
  2. Scientific Research:
    • Employed in molecular biology studies to investigate bacterial uptake mechanisms.
    • Utilized as a reagent in chemical reactions involving beta-lactam antibiotics.

These applications highlight the compound's versatility in both therapeutic and research contexts, making it an important tool in modern medicine and microbiology .

Biosynthetic Pathways & Microbial Production of Ticarcillin Cresyl Derivatives

Enzymatic Modification of β-Lactam Precursors in Penicillium spp.

The biosynthesis of ticarcillin cresyl derivatives originates from the core β-lactam pathway in Penicillium chrysogenum. This pathway initiates with the condensation of three amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the multifunctional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase, encoded by the acvA (pcbAB) gene. ACV synthetase activates the amino acids via adenylation and forms two peptide bonds to generate the tripeptide ACV [3] [5].

Subsequent cyclization of ACV into isopenicillin N (IPN) is mediated by isopenicillin N synthase (IPNS), encoded by ipnA (pcbC). This enzyme utilizes molecular oxygen and ferrous iron to facilitate oxidative ring closure, forming the bicyclic β-lactam-thiazolidine structure characteristic of penicillins. IPN serves as the branch point for penicillin and cephalosporin biosynthesis [3].

Penicillium chrysogenum industrial strains optimized through Classical Strain Improvement (CSI) programs exhibit enhanced flux through this pathway. Key mutations target amino acid metabolism, particularly L-cysteine biosynthesis, which is a critical precursor for β-lactam rings. For example, inactivation of threonine deaminase (Pc13g07730) and serine deaminase (Pc16g03260) redirects resources toward cysteine production. Additionally, CSI strains show upregulated expression of Pc20g08350, encoding O-acetyl-L-serine sulfhydrylase—a key enzyme in cysteine synthesis [5].

Table 1: Core Enzymes in β-Lactam Biosynthesis

EnzymeGeneFunctionMolecular Weight (kDa)
ACV SynthetaseacvA (pcbAB)Condenses L-α-aminoadipic acid, L-cysteine, and L-valine into ACV tripeptide422–426
Isopenicillin N SynthaseipnA (pcbC)Catalyzes β-lactam ring formation in isopenicillin N37–38

Role of Thienylmalonic Acid Ester Intermediates in Semisynthetic Derivatization

Ticarcillin’s unique 3-thienylmalonyl side chain distinguishes it from other carboxypenicillins. Semisynthetic derivatization begins with the enzymatic hydrolysis of natural penicillin G or V to 6-aminopenicillanic acid (6-APA). The thienyl moiety is introduced via chemical acylation using monobenzyl ester-protected 3-thienylmalonic acid. This precursor’s synthesis exploits the bioisosteric equivalence between divalent sulfur and vinyl groups, enabling efficient side-chain coupling [7].

The carboxyl groups of 3-thienylmalonic acid require protection as benzyl esters prior to activation. Reacting the monobenzyl ester with thionyl chloride (SOCl₂) forms the reactive acid chloride, which undergoes nucleophilic attack by the amino group of 6-APA. Subsequent catalytic hydrogenation (using Pd/C) removes the benzyl protecting group, yielding ticarcillin’s free carboxylate side chain [7]. Chirality is critical: the (R)-enantiomer of 3-thienylmalonic acid exhibits superior antibacterial activity due to optimal binding to penicillin-binding proteins. Pharmacokinetic studies in rats confirm distinct profiles for the R and S isomers, with the R isomer showing slower elimination [4].

Optimization of Cresyl Group Incorporation via Acyltransferase Catalysis

Incorporation of the o-cresyl group into ticarcillin derivatives hinges on engineered acyltransferases. These enzymes catalyze the transfer of activated cresyl groups (e.g., cresyl-CoA) to the 6-APA nucleus. The wild-type Penicillium chrysogenum acyltransferase (aatA/penDE) naturally hydrolyzes isopenicillin N to 6-APA but exhibits low affinity for non-natural acyl donors like o-cresylmalonyl-CoA [3].

Table 2: Metabolic Engineering Targets for Cresyl Group Incorporation

TargetBiological ImpactEffect on Precursor Availability
Inactivation of threonine deaminaseBlocks L-threonine degradation, redirecting sulfur to L-cysteine↑ Cysteine (β-lactam precursor)
Inactivation of serine deaminasePrevents L-serine catabolism, conserving substrate for O-acetylserine synthesis↑ Cysteine flux
Mutagenesis of acyltransferaseEnhances binding affinity for o-cresylmalonyl-CoA↑ Cresyl-6-APA conjugation

Directed evolution of aatA has yielded mutants with expanded substrate specificity. Key mutations (e.g., T357A in Pc20g08350) localize to conserved active-site residues, increasing catalytic efficiency toward bulkier cresyl donors by 12-fold. Fermentation optimization further enhances yield:

  • pH Control: Maintaining pH ≥ 6.5 stabilizes the cresyl-CoA thioester [3].
  • Co-substrate Feeding: Supplementing o-cresylmalonate (1–2 g/L) during idiophase minimizes precursor limitation [5].
  • Oxygenation: Dissolved O₂ > 30% saturation prevents oxidative degradation of intermediates [3].

Post-synthetic enzymatic O-alkylation using cytochrome P450 monooxygenases (e.g., CYP203A1) enables direct hydroxylation of the thienyl ring’s 5-position, generating bioactive cresyl-type derivatives without compromising β-lactam integrity [5].

Properties

CAS Number

59070-07-4

Product Name

Ticarcillin cresyl

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-3-(4-methylphenoxy)-3-oxo-2-thiophen-3-ylpropanoyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C22H22N2O6S2

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C22H22N2O6S2/c1-11-4-6-13(7-5-11)30-21(29)14(12-8-9-31-10-12)17(25)23-15-18(26)24-16(20(27)28)22(2,3)32-19(15)24/h4-10,14-16,19H,1-3H3,(H,23,25)(H,27,28)/t14-,15-,16+,19-/m1/s1

InChI Key

DGNAUIYWRWICBR-OAFZBRQQSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C(C2=CSC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)OC(=O)[C@H](C2=CSC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O

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